molecular formula C20H15NO2 B1346082 N-(2-Benzoylphenyl)benzamide CAS No. 29670-64-2

N-(2-Benzoylphenyl)benzamide

Cat. No. B1346082
CAS RN: 29670-64-2
M. Wt: 301.3 g/mol
InChI Key: HMCZRNIZFJNCEY-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)benzamide, also known as BPBA, is a derivative of benzanilide . It has a linear formula of C20H15NO2 and a molecular weight of 301.348 .


Synthesis Analysis

N-substituted benzamides, such as N-(2-Benzoylphenyl)benzamide, can be synthesized through various methods . One method involves reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in THF at 70 °C . Another method involves utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .


Molecular Structure Analysis

The molecular structure of N-(2-Benzoylphenyl)benzamide consists of 20 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The geometrical parameters of the molecule, such as bond lengths, bond angles, and dihedral angles, have been calculated and compared with experimental values .


Chemical Reactions Analysis

In an alkaline environment, N-(2-Benzoylphenyl)benzamide can undergo certain chemical reactions . For instance, the benzoic acid exists in its anion form with one proton leaving from the oxygen atom, and the number of hydrogen atoms connected to N2 increases from 1 to 2 .


Physical And Chemical Properties Analysis

N-(2-Benzoylphenyl)benzamide has a molecular weight of 301.3 g/mol . It has a topological polar surface area of 46.2 Ų and a heavy atom count of 23 . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), which include N-(2-Benzoylphenyl)benzamide derivatives, have garnered interest due to their simple structure and self-assembly behavior into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. These characteristics render BTAs useful in nanotechnology, polymer processing, and biomedical applications. The versatile nature of BTAs allows for their adaptation in developing commercial applications, promising a bright future for this multipurpose building block in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Synthetic Organic Chemistry

Research on the N-Ar axis, including compounds like N-(2-Benzoylphenyl)benzamide, has led to the development of chemoselective N-acylation reagents with better selectivity than current N-acylation reagents. This includes the creation of storable N-acetyl-N-(2-trifluoromethylphenyl) acetamide and N-benzoyl-(2-chlorophenyl) benzamide. These developments underline the potential for N-(2-Benzoylphenyl)benzamide derivatives in creating more efficient and selective synthetic pathways (Kondo & Murakami, 2001).

Neuroreceptor Imaging

N-(2-Benzoylphenyl)benzamide derivatives have been investigated for their potential in neuroreceptor imaging, particularly in studying dopamine receptor function. Such compounds have been utilized in research to understand central dopamine (DA) receptor function and the role of D2-like receptors in behavior. This highlights the utility of N-(2-Benzoylphenyl)benzamide derivatives in developing a deeper understanding of neurotransmission and its implications for neuropsychiatric conditions (Martelle & Nader, 2008).

properties

IUPAC Name

N-(2-benzoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZRNIZFJNCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183833
Record name Benzamide, N-(2-benzoylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoylphenyl)benzamide

CAS RN

29670-64-2
Record name N-(2-Benzoylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29670-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-benzoylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029670642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-benzoylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-BENZOYL-PHENYL)-BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-phenyl-benzo[d][1,3]oxazin-4-one (5 mmol) in dry CH2Cl2 (20 mL) was added 1N solution of aryl magnesium bromide in THF (5 mL) at 0° C. The mixture was stirred at room temperature for 2 h and poured into water (30 mL). The aqueous layer was extracted with ethyl acetate (3×30 mL) and was washed with water (3×50 mL), brine (1×50 mL), dried (anhydrous Na2SO4) and concentrated in vacuo to afford N-(2-benzoyl-phenyl)-benzamide in 60–70% yield.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aryl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
BVS Reddy, G Revathi, AS Reddy, JS Yadav - Tetrahedron letters, 2011 - Elsevier
A highly regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides has been achieved using a catalytic amount of Pd(OAc) 2 (10mol%) and a stoichiometric amount of PhI(…
Number of citations: 32 www.sciencedirect.com
CB Shim, YH Kim, BY Lee, DM Shin… - Journal of organometallic …, 2003 - Elsevier
[N-(2-Benzoylphenyl)benzamido-κ 2 N,O](η 1 -benzyl)(trimethylphosphine)Ni(II) (3) is prepared by the reaction of potassium N-(2-benzoylphenyl)benzamide and Ni(η 3 -CH 2 C 6 H 5 )…
Number of citations: 19 www.sciencedirect.com
BVS Reddy, G Revathi, AS Reddy, JS Yadav - Synlett, 2011 - thieme-connect.com
A highly regioselective ortho arylation of N-(2-benzoylphenyl) benzamides has been achieved with aryl iodides in the presence of 10 mol% Pd (OAc) 2 and a stoichiometric amount of …
Number of citations: 9 www.thieme-connect.com
A Alberti, P Astolfi, P Carloni, D Döpp, L Greci… - Tetrahedron, 2011 - Elsevier
A number of 3-hydroxy substituted indolic nitrones were found to quantitatively photorearrange to (2-benzoylamino)phenyl ketones upon UV-A irradiation. EPR-Spin Trapping …
Number of citations: 6 www.sciencedirect.com
YQ Dong, XN Shi, LY Cao, J Bai… - Organic Chemistry …, 2023 - pubs.rsc.org
The carbonyl-carbonyl olefination reaction promoted by (over)stoichiometric amounts of titanium and metal reductants, which is known as the McMurry reaction, represents an attractive …
Number of citations: 0 pubs.rsc.org
A Fürstner, G Seidel - Tetrahedron, 1995 - Elsevier
An alternative way for performing Suzuki reactions is presented. The necessary borate which is the actual nucleophile in these palladium catalyzed CC-bond formations is prepared …
Number of citations: 157 www.sciencedirect.com
T Hino, H Yamaguchi, K Matsuki, K Nakano… - Journal of the …, 1983 - pubs.rsc.org
Oxidation of tetrahydrocarbazole (5) with m-chloroperbenzoic acid in methylene dichloride at –60 C gave the N-benzoyl-o-aminophenol (11) together with the hydroxy-3H-indole (7) and …
Number of citations: 21 pubs.rsc.org
W Liu - 2013 - search.proquest.com
Titanium (II) chloride bis (tetrahydrofuran), first developed in the Eisch group, was further shown to participate in pinacol coupling reactions through an epititanation precursor. The …
Number of citations: 0 search.proquest.com
C CHIEN, T TAKANAMI, T KAWASAKI… - Chemical and …, 1985 - jstage.jst.go.jp
Oxidation of 1-acetylindoles 1 with (hexamethylphosphoramide) oxodiperoxomolybdenum (VI), MoO 5· HMPA, in dry methylene chloride gave 1-acetyl-2-hydroxyindoxyls 4. 2-…
Number of citations: 46 www.jstage.jst.go.jp
P Astolfi, L Greci, C Rizzoli, P Sgarabotto… - Journal of the Chemical …, 2001 - pubs.rsc.org
2-Substituted and 1,2-disubstituted indoles react with m-chloroperbenzoic acid and hydrogen peroxide in the presence of acid or calcium chloride affording 2- and 3-(3-oxoindol-2-yl)…
Number of citations: 32 pubs.rsc.org

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